3-[({4-[(E)-(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-[methyl(octadecyl)amino]benzoic acid
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Overview
Description
3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid involves multiple steps, including the formation of hydrazones, amides, and the introduction of long alkyl chains. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic and hydrazone groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathways and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction can yield amines.
Scientific Research Applications
3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation or cancer progression. The detailed molecular interactions and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid can be compared with other hydrazone and amide derivatives.
- Similar compounds include those with variations in the alkyl chain length or different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a long alkyl chain, which may impart unique physical and chemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C44H56N4O7 |
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Molecular Weight |
752.9 g/mol |
IUPAC Name |
3-[[4-[(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzoic acid |
InChI |
InChI=1S/C44H56N4O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-48(2)39-25-23-31(43(52)53)28-37(39)45-42(51)35-30-36(33-21-18-19-22-34(33)41(35)50)46-47-38-29-32(44(54)55)24-26-40(38)49/h18-19,21-26,28-30,49-50H,3-17,20,27H2,1-2H3,(H,45,51)(H,52,53)(H,54,55) |
InChI Key |
OCATZWQSAWMZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C(=O)O)O)O |
Origin of Product |
United States |
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